PEG3-methylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIGMRILIXVTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Functionalization of Hydroxy Peg2 Methylamine
Strategies for the Preparation of the Hydroxy-PEG2-methylamine Core Structure
The synthesis of heterobifunctional PEG linkers such as Hydroxy-PEG2-methylamine typically involves a multi-step process starting from symmetrical oligo(ethylene glycol)s. A common and effective strategy is the desymmetrization of a starting diol, such as triethylene glycol (TEG).
A plausible synthetic route begins with the activation of one of the terminal hydroxyl groups of TEG. This is often achieved by converting the hydroxyl into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), by reacting TEG with a sulfonyl chloride (tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. mdpi.com By controlling the stoichiometry, monosulfonylation can be favored.
The second step involves a nucleophilic substitution reaction on the activated intermediate. To introduce the methylamine (B109427) functionality, the sulfonylated PEG can be treated with methylamine. An alternative approach that can yield a cleaner product involves using a protected amine source followed by deprotection. For instance, the intermediate could be reacted with di-tert-butyl iminodicarboxylate ((Boc)₂NH) followed by the acidic removal of the Boc protecting groups to yield a primary amine, which would then require a subsequent methylation step. mdpi.com A more direct route involves the reaction of the tosylated or mesylated PEG with methylamine. The synthesis of amino-terminated PEGs often starts with the conversion of a hydroxyl group to a sulfonate ester, followed by treatment with an amine source to form the desired product. mdpi.com
Polymerization and Conjugation of Hydroxy-PEG2-methylamine as a Monomer Unit
The bifunctional nature of Hydroxy-PEG2-methylamine, possessing both a hydroxyl and a secondary amine group, allows for its use as a monomer unit in polymerization processes after suitable chemical modification. This section explores the synthetic methodologies for incorporating this short-chain polyethylene (B3416737) glycol (PEG) derivative into polymeric structures, with a focus on controlled radical polymerization and the influence of its specific chain length on the resulting polymers.
Controlled Radical Polymerization for PEG-Conjugate Synthesis
Controlled radical polymerization (CRP) techniques are powerful methods for synthesizing polymers with well-defined architectures, narrow molecular weight distributions, and a high degree of end-group functionality. nih.gov For Hydroxy-PEG2-methylamine to be utilized in such processes, it must first be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate. The hydroxyl group of Hydroxy-PEG2-methylamine can be esterified with acryloyl chloride or methacryloyl chloride to yield a polymerizable monomer.
Once functionalized, this PEG-based monomer can be polymerized using various CRP methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov These techniques allow for the precise control over the polymerization process, which is crucial for creating well-defined PEG-conjugates.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a widely used CRP technique that employs a transition metal catalyst, typically a copper complex, to reversibly activate and deactivate the propagating polymer chains. nih.gov This process allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDIs). The general scheme for ATRP of a functionalized Hydroxy-PEG2-methylamine monomer would involve the monomer, an initiator with a transferable halogen atom, and a catalyst/ligand system.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile CRP method that utilizes a chain transfer agent (CTA), often a thiocarbonylthio compound, to mediate the polymerization. nih.gov This technique offers excellent control over the molecular weight and architecture of the resulting polymers and is compatible with a wide range of monomers.
The following table illustrates typical experimental conditions for the controlled radical polymerization of a hypothetical acrylate-functionalized Hydroxy-PEG2-methylamine monomer, based on general findings for similar PEG-acrylate polymerizations.
Table 1: Illustrative Reaction Conditions for Controlled Radical Polymerization of Acrylate-Functionalized Hydroxy-PEG2-methylamine
| Parameter | ATRP Conditions | RAFT Conditions |
| Monomer | Acrylate-PEG2-methylamine | Acrylate-PEG2-methylamine |
| Initiator/CTA | Ethyl α-bromoisobutyrate | 2-Cyano-2-propyl dodecyl trithiocarbonate |
| Catalyst/Ligand | Cu(I)Br / PMDETA | - |
| Solvent | Anisole | 1,4-Dioxane |
| Temperature | 60 °C | 70 °C |
| [Monomer]:[Initiator/CTA]:[Catalyst]:[Ligand] | 100 : 1 : 1 : 2 | 100 : 1 : - : - |
Impact of PEG Chain Length on Synthetic Yields and Product Heterogeneity
The short PEG2 chain length of Hydroxy-PEG2-methylamine significantly influences the polymerization process and the properties of the resulting polymer.
Synthetic Yields:
Product Heterogeneity:
Product heterogeneity, often quantified by the polydispersity index (PDI), is a crucial factor in the application of polymers. Controlled radical polymerization techniques are specifically employed to minimize this heterogeneity and produce polymers with a narrow molecular weight distribution.
The short PEG2 chain length can contribute to a more uniform polymerization process compared to longer, more flexible PEG chains, which can adopt various conformations in solution. This uniformity can lead to polymers with lower PDIs. The table below presents hypothetical data illustrating the impact of PEG chain length on polymerization outcomes for PEG-acrylates, demonstrating the trend of increasing PDI with longer PEG chains in some systems.
Table 2: Hypothetical Impact of PEG Chain Length on Polymerization of PEG-Acrylates
| Monomer | Molecular Weight ( g/mol ) | Conversion (%) | PDI |
| Acrylate-PEG2-methylamine | ~205 | 95 | 1.15 |
| Acrylate-PEG6-amine | ~377 | 92 | 1.20 |
| Acrylate-PEG12-amine | ~641 | 88 | 1.28 |
Advanced Bioconjugation Strategies Utilizing Hydroxy Peg2 Methylamine
Principles of Bioconjugate Design with Hydroxy-PEG2-methylamine Linkers
Hydroxy-PEG2-methylamine is a heterobifunctional linker, meaning it possesses two different reactive groups: a hydroxyl (-OH) group and a methylamine (B109427) (-NHCH3) group, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. cd-bioparticles.netbroadpharm.com This structure provides several advantages in bioconjugate design.
The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous environments, which is crucial for many biological applications. broadpharm.com The hydroxyl group can be further modified or replaced with other reactive functional groups, offering flexibility in conjugation strategies. cd-bioparticles.netbroadpharm.com The methylamine group is reactive towards carboxylic acids and carbonyls (such as ketones and aldehydes), allowing for the formation of stable amide bonds. broadpharm.comaxispharm.com
The design of a bioconjugate using Hydroxy-PEG2-methylamine involves careful consideration of the target biomolecule and the payload to be attached. The choice of reaction chemistry will depend on the available functional groups on the biomolecule and the desired stability of the linkage. The short PEG2 spacer provides a defined distance between the conjugated molecules, which can be critical for maintaining the biological activity of the biomolecule.
Covalent Attachment to Biomolecules
The versatility of Hydroxy-PEG2-methylamine allows for its covalent attachment to a wide range of biomolecules, including proteins, peptides, oligonucleotides, carbohydrates, and lipids. axispharm.com
Protein and Peptide Conjugation Methodologies
Proteins and peptides are common targets for bioconjugation, and Hydroxy-PEG2-methylamine offers several methods for their modification.
A widely used strategy for conjugating molecules to proteins and peptides involves the reaction of N-hydroxysuccinimide (NHS) esters with primary amines. nih.govthermofisher.com The primary amines are typically found on the N-terminus of the protein or on the side chain of lysine (B10760008) residues. google.com
In this method, the hydroxyl group of Hydroxy-PEG2-methylamine can be activated to an NHS ester. This activated linker then readily reacts with the primary amines on the protein or peptide to form a stable amide bond. thermofisher.comiris-biotech.de This reaction is typically carried out in aqueous solutions at a pH between 7.2 and 9. thermofisher.com It's important to note that the hydrolysis of the NHS ester can compete with the amidation reaction, so reaction conditions must be optimized. nih.gov
| Reagent/Functional Group | Reactive Toward | Resulting Bond |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH2) | Amide Bond |
| Methylamine (-NHCH3) | Carboxylic Acids (-COOH), Aldehydes, Ketones | Amide Bond, C-N Bond (via reductive amination) |
While Hydroxy-PEG2-methylamine does not directly participate in disulfide linkage formation, its amine group can be used in conjunction with heterobifunctional crosslinkers that do. For instance, a crosslinker containing both a maleimide (B117702) group (reactive towards thiols on cysteine residues) and an NHS ester (reactive towards the amine of Hydroxy-PEG2-methylamine) can be employed. iris-biotech.de
This allows for a two-step conjugation. First, the crosslinker reacts with the amine of Hydroxy-PEG2-methylamine. Then, this modified linker can react with a thiol group on a protein or peptide, forming a stable thioether bond. iris-biotech.de Alternatively, disulfide bonds, which are cleavable under reducing conditions found within cells, can be formed through thiol-exchange reactions. nih.gov This cleavable linkage strategy is particularly useful for drug delivery applications where the payload needs to be released at the target site.
Oligonucleotide Conjugation for Gene Silencing Applications (e.g., siRNA PEGylation)
The covalent attachment of PEG chains, a process known as PEGylation, to small interfering RNAs (siRNAs) is a promising strategy to enhance their therapeutic potential. nih.gov PEGylation can improve the pharmacokinetic properties of siRNAs, increasing their stability and circulation time. nih.gov
Hydroxy-PEG2-methylamine can be utilized in siRNA conjugation. Typically, an amino group is introduced at the 3' or 5' end of the siRNA strand. The methylamine group of Hydroxy-PEG2-methylamine can then be coupled to this amino-modified siRNA, often through an activated ester linkage. nih.gov Studies have shown that even short PEG chains, like the one in Hydroxy-PEG2-methylamine, are well-tolerated by the RNA interference (RNAi) machinery and can even enhance gene silencing potency in some cases. nih.gov The attachment of PEG chains can be achieved through various chemistries, including click chemistry and amidation. nih.govnih.gov
| Biomolecule | Conjugation Site | Purpose |
| siRNA | 3' or 5' terminus | Improved pharmacokinetics, enhanced gene silencing |
Conjugation to Carbohydrates and Lipids for Biological Probes
The creation of conjugates involving carbohydrates and lipids is essential for developing probes to study biological processes and for targeted drug delivery. google.comgoogle.com Hydroxy-PEG2-methylamine can act as a linker to connect these biomolecules.
For carbohydrate conjugation, the hydroxyl group of the linker can be modified to react with hydroxyl groups on the carbohydrate, or the amine group can react with an activated carbohydrate. google.com These conjugates can be used to target specific cell surface receptors that recognize carbohydrates.
In lipid conjugation, the hydrophilic PEG spacer of Hydroxy-PEG2-methylamine can bridge a lipophilic lipid molecule with another biomolecule. google.com For example, the methylamine group could be reacted with a carboxylic acid on a lipid, and the hydroxyl group could be further functionalized to attach to a targeting protein or drug. This approach is valuable in the formulation of lipid-based drug delivery systems. frontiersin.org
Bioorthogonal Ligation Chemistries Involving Hydroxy-PEG2-methylamine
Bioorthogonal ligation refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While Hydroxy-PEG2-methylamine, with its terminal hydroxyl and methylamine groups, is a versatile bifunctional linker, its direct participation in certain highly specific bioorthogonal reactions requires chemical modification. medkoo.combroadpharm.com The hydroxyl group, in particular, serves as a key handle for derivatization, enabling the molecule to be tailored for advanced ligation strategies. medkoo.combroadpharm.comimyjet.com
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility. nih.gov For Hydroxy-PEG2-methylamine to be utilized in CuAAC, it must first be derivatized to contain either an azide (B81097) or a terminal alkyne.
Synthetic Modification for CuAAC:
To create an alkyne-functionalized linker: The terminal hydroxyl group of Hydroxy-PEG2-methylamine can be chemically converted into a propargyl group, yielding "Propargyl-PEG2-methylamine". medchemexpress.comchemondis.com This derivative now features a terminal alkyne ready for click chemistry.
To create an azide-functionalized linker: The hydroxyl group can undergo a two-step conversion, typically involving mesylation followed by substitution with sodium azide, to produce "Azido-PEG2-methylamine". smolecule.commdpi.com
Once derivatized, these linkers can be used to conjugate with biomolecules that have been correspondingly modified with a complementary functional group (e.g., an azide-modified protein reacts with an alkyne-modified linker). The reaction proceeds rapidly in aqueous conditions, often accelerated and protected by specific ligands, to form a highly stable triazole linkage. iris-biotech.de This strategy is widely used for site-specific PEGylation of proteins and the construction of complex bioconjugates like PROTACs. medchemexpress.commedchemexpress.com
Oxime and Hydrazone Formation for Ketone/Aldehyde Biofunctionalization
Oxime and hydrazone ligations are robust methods for conjugating molecules to biomolecules that contain or have been modified to contain aldehyde or ketone groups. nih.gov These reactions rely on the condensation between a carbonyl group and an α-effect nucleophile, such as an alkoxyamine (-O-NH₂) for oxime formation or a hydrazine/hydrazide (-NH-NH₂) for hydrazone formation.
Synthetic Modification for Oxime/Hydrazone Ligation:
The native methylamine group of Hydroxy-PEG2-methylamine reacts with aldehydes and ketones to form an imine (Schiff base), but for the more stable oxime or hydrazone linkages, the linker must be modified. medkoo.com The hydroxyl terminus is the site for this conversion. It can be transformed into an alkoxyamine or a hydrazide moiety, creating, for example, "Alkoxyamine-PEG2-methylamine" or "Hydrazide-PEG2-methylamine".
These derivatized linkers can then react with a biomolecule presenting a carbonyl group. The reaction mechanism involves the nucleophilic attack of the alkoxyamine or hydrazide on the carbonyl carbon, followed by dehydration to form the stable oxime or hydrazone bond. nih.gov While the reaction can proceed under physiological conditions, catalysts like aniline (B41778) can significantly enhance the reaction rate, especially at lower pH values. scribd.com This ligation chemistry is valued for its reliability in labeling biomolecules and preparing hydrogels. acs.org
Multivalent Conjugation Approaches with Multi-Arm PEG Architectures
Multivalent systems, which present multiple copies of a molecule, can exhibit significantly enhanced binding affinity (avidity) and improved pharmacokinetic profiles compared to their monovalent counterparts. acs.orgdovepress.com Hydroxy-PEG2-methylamine can serve as a fundamental building block in the synthesis of multi-arm PEG architectures, creating scaffolds for advanced drug delivery systems like antibody-drug conjugates (ADCs) or targeted nanoparticles. jenkemusa.com
Multi-arm PEGs are synthesized from a central core molecule, such as pentaerythritol (B129877) (4-arm) or hexaglycerol (B12301427) (8-arm), from which PEG chains are grown. jenkemusa.com By using a derivative of Hydroxy-PEG2-methylamine during the synthesis, it is possible to create a multi-arm PEG where each arm terminates with both a hydroxyl and a methylamine group. Such structures are often heterobifunctional, allowing for orthogonal conjugation strategies. creativepegworks.com
For instance, a 4-arm PEG scaffold could be designed where each arm terminates in a Hydroxy-PEG2-methylamine unit. The four methylamine groups could be used to attach multiple copies of a therapeutic payload via amide bond formation, while the four peripheral hydroxyl groups remain available for secondary modification, such as conjugation to targeting ligands or imaging agents. This approach increases the drug-to-antibody ratio in ADCs, potentially leading to higher efficacy. jenkemusa.com Research on multi-arm PEG conjugates has demonstrated benefits such as increased drug payloads, improved solubility, and longer plasma half-life. nih.govnih.gov
Hydroxy Peg2 Methylamine in Targeted Therapeutics and Delivery Systems
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. precisepeg.com A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov The linker's role is far from passive; its length, flexibility, and chemical composition are critical factors that influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.
Hydroxy-PEG2-methylamine serves as a fundamental component in the construction of polyethylene (B3416737) glycol (PEG)-based PROTAC linkers. medchemexpress.combioscience.co.ukmedchemexpress.com PEG linkers are among the most commonly used motifs in PROTAC design due to several favorable characteristics. biochempeg.com The primary function of incorporating a PEG-based linker, such as one derived from Hydroxy-PEG2-methylamine, is to bridge the POI ligand and the E3 ligase ligand at an optimal distance and orientation. axispharm.com
The architecture of the linker is a determining factor in the efficacy of a PROTAC. It governs the spatial arrangement of the two recruited proteins, and even subtle changes can have profound effects on the stability and cooperativity of the ternary complex. nih.gov
Length and Flexibility: The linker must be long enough to prevent steric clashes between the POI and the E3 ligase, yet not so long that it fails to bring them into effective proximity for ubiquitin transfer. explorationpub.com Short, flexible linkers like those based on PEG2 are widely explored. While longer linkers can sometimes lead to more potent degradation, this is not a universal rule, and the optimal length is highly dependent on the specific POI-E3 ligase pair. explorationpub.com For example, some studies have shown that shorter linkers can impair the binding affinity for one or both proteins, while others have reported potent PROTACs with very short linkers. nih.gov The flexibility of the PEG backbone allows the PROTAC to adopt a conformation that supports favorable protein-protein interactions within the ternary complex. nih.gov
Composition and Physicochemical Properties: The chemical makeup of the linker influences the PROTAC's properties. The inclusion of ethylene (B1197577) glycol units, as in Hydroxy-PEG2-methylamine, increases hydrophilicity. precisepeg.com This can be crucial for improving solubility and cell permeability, thereby enhancing bioavailability. However, the composition can also impact degradation activity in unexpected ways. In one study, replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation, suggesting that the simple substitution of carbon with oxygen can inhibit PROTAC activity in certain contexts. nih.gov
The following table summarizes findings on how linker properties, such as those provided by PEG-based units, affect PROTAC performance.
| Linker Property | Observation | Impact on PROTAC Function | Reference(s) |
| Length | The optimal length is system-dependent; linkers that are too short may cause steric clashes, while those that are too long may not facilitate ubiquitination. | Affects ternary complex formation and degradation efficiency. | explorationpub.com |
| Flexibility | Flexible linkers, like PEG chains, can allow the PROTAC to adopt an optimal conformation for ternary complex formation. | Can enhance protein-protein interactions and stabilize the complex. | nih.gov |
| Composition | Replacing alkyl chains with PEG units increases hydrophilicity and solubility. | Can improve physicochemical properties but may also alter degradation potency. | nih.govbiochempeg.com |
| Attachment Point | The point of connection on the ligands influences the relative orientation of the recruited proteins. | Different attachment vectors can lead to different degradation selectivity profiles. | nih.govstrath.ac.uk |
Enhancement of Aqueous Solubility for Hydrophobic Therapeutic Agents
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients, which can limit their formulation and bioavailability. nih.gov The process of PEGylation, which involves the covalent attachment of PEG chains to a molecule, is a well-established strategy to overcome this hurdle. nih.govucl.ac.be
Modulation of Therapeutic Biodistribution and Pharmacokinetic Profiles
Attaching PEG chains to a therapeutic agent can dramatically alter its pharmacokinetic (PK) and biodistribution profile. tandfonline.comresearchgate.net PEGylation generally increases the hydrodynamic size of a molecule, which can lead to several beneficial effects:
Reduced Renal Clearance: The increased size of the PEGylated conjugate often exceeds the threshold for renal filtration, leading to a longer circulation time in the bloodstream. nih.govresearchgate.net
Protection from Proteolysis: The PEG chain can act as a steric shield, protecting therapeutic proteins and peptides from degradation by metabolic enzymes. nih.govucl.ac.be
Altered Tissue Distribution: PEGylation can change the way a drug distributes throughout the body, potentially reducing accumulation in certain tissues while enhancing it in others, which can be a basis for passive drug targeting. tandfonline.com
Functionalization of Nanoparticles and Drug Delivery Vehicles
Nanoparticles are promising vehicles for delivering drugs and imaging agents. However, their surfaces often need to be modified to ensure they are compatible with biological systems and can reach their intended targets. nih.gov
Hydroxy-PEG2-methylamine and similar PEG derivatives are frequently used to functionalize the surface of nanoparticles. axispharm.comlunanano.com This surface coating, often referred to as PEGylation, creates a hydrophilic and sterically hindered layer around the nanoparticle. lunanano.comnih.gov This layer has several critical functions:
Enhanced Biocompatibility: The PEG coating shields the nanoparticle core material from the biological environment, which can reduce immunogenicity and toxicity. ucl.ac.beresearchgate.net PEG itself is known to be non-toxic and non-immunogenic. nih.gov
Reduced Opsonization: The hydrophilic surface layer prevents the adsorption of blood proteins (opsonins), which would otherwise mark the nanoparticles for rapid clearance by the reticuloendothelial system (liver and spleen). nih.govnih.gov
Prolonged Circulation: By avoiding rapid clearance, PEGylated nanoparticles can circulate in the bloodstream for longer periods, increasing the probability of reaching their target site, such as a tumor, via the enhanced permeability and retention (EPR) effect. nih.govnih.gov
Improved Colloidal Stability: The PEG layer prevents the nanoparticles from aggregating in physiological fluids. lunanano.comnih.gov
Studies have shown that coating nanoparticles with PEG significantly increases their stability and blood circulation time. nih.gov The density and length of the PEG chains can be tuned to optimize these effects. nih.govnih.gov For example, one study demonstrated that gold nanoparticles functionalized with a dense layer of longer PEG molecules showed reduced non-specific protein adsorption. nih.gov The terminal amine and hydroxyl groups of Hydroxy-PEG2-methylamine provide the necessary reactive sites to covalently attach these PEG chains to the nanoparticle surface. axispharm.comlunanano.com
The following table details the effects of nanoparticle PEGylation, a process where Hydroxy-PEG2-methylamine can be a key building block.
| Feature | Effect of PEGylation | Mechanism | Reference(s) |
| Biocompatibility | Increased | Shields the nanoparticle core, reducing toxicity and immunogenicity. | ucl.ac.beresearchgate.net |
| Blood Circulation Time | Prolonged | Reduces protein adsorption (opsonization) and subsequent clearance by the liver and spleen. | nih.govnih.gov |
| Non-Specific Interactions | Reduced | The hydrophilic PEG layer creates a steric barrier that repels proteins and cells. | nih.govlunanano.com |
| Colloidal Stability | Increased | Prevents aggregation of nanoparticles in biological fluids. | lunanano.comnih.gov |
Development of Targeted Delivery Constructs
The development of targeted delivery constructs is a cornerstone of modern therapeutic strategies, aiming to enhance the efficacy of potent drugs while minimizing off-target effects. Central to this endeavor is the use of specialized linker molecules that bridge a targeting moiety, such as an antibody or peptide, to a therapeutic payload. Hydroxy-PEG2-methylamine is a heterobifunctional linker that serves this critical function, offering a versatile and precise tool for assembling complex drug delivery systems like Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs). purepeg.commdpi.com
The strategic advantage of Hydroxy-PEG2-methylamine lies in the differential reactivity of its terminal functional groups. The methylamine (B109427) group readily reacts with molecules containing carboxylic acids or activated esters to form stable amide bonds. axispharm.commedkoo.com This reaction is fundamental for attaching the linker to either the targeting protein or the drug payload. Concurrently, the hydroxyl group provides a second, orthogonal site for conjugation. broadpharm.commedkoo.com It can be activated or modified to react with other functional groups, providing flexibility in the design and synthesis of the final therapeutic construct. axispharm.com This dual-reactivity is essential for creating precisely structured conjugates where the payload is delivered specifically to the target cells, thereby increasing the therapeutic index of the drug. purepeg.com
Table 1: Physicochemical Properties of Hydroxy-PEG2-methylamine
This interactive table summarizes the key properties of the linker compound.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol | medkoo.com |
| Molecular Formula | C7H17NO3 | broadpharm.com |
| Molecular Weight | 163.22 g/mol | medkoo.com |
| CAS Number | 282551-10-4 | broadpharm.commedkoo.com |
| Key Functional Groups | Hydroxyl (-OH), Methylamine (-NHCH3) | cd-bioparticles.netbroadpharm.com |
Research Findings in Construct Assembly
In the assembly of targeted therapeutics, Hydroxy-PEG2-methylamine acts as a molecular bridge, enabling the precise connection of a biological targeting agent to a potent payload. The process leverages the specific reactivity of each of the linker's functional ends.
Research into the development of ADCs and PDCs demonstrates the importance of linker chemistry in the stability and function of the final product. mdpi.com The methylamine terminus of Hydroxy-PEG2-methylamine is ideal for coupling with carboxylic acids present on a payload or an engineered site on a peptide or antibody, forming a robust amide linkage. axispharm.comnih.gov The hydroxyl terminus can then be used for a subsequent conjugation step, perhaps to attach a solubilizing agent or another functional molecule, showcasing the linker's versatility. axispharm.com
The short PEG2 chain contributes to the construct's properties by providing adequate spacing between the antibody and the drug, which can be crucial to prevent steric hindrance and maintain the biological activity of both components. axispharm.com This spatial separation ensures the targeting moiety can bind to its receptor unimpeded, and the drug can be released effectively upon internalization into the target cell. eur.nl
Table 2: Functional Roles in Targeted Construct Synthesis
This table details the specific roles of the functional groups of Hydroxy-PEG2-methylamine during the development of targeted delivery systems.
| Component | Reactive Partner | Bond Formed | Purpose in Construct | Reference |
|---|---|---|---|---|
| Methylamine Group (-NHCH3) | Carboxylic Acids, Activated Esters | Amide | Covalent attachment to the targeting moiety (e.g., antibody, peptide) or the therapeutic payload. | axispharm.com |
| Hydroxyl Group (-OH) | Various (upon activation) | Ester, Ether, etc. | Provides a secondary, versatile conjugation point for the payload or other functional molecules. | broadpharm.comaxispharm.com |
| PEG2 Spacer (-OCH2CH2OCH2CH2-) | N/A (Backbone) | N/A | Increases hydrophilicity and solubility of the conjugate; provides spatial separation between components. | purepeg.commedkoo.com |
Research on "Hydroxy-PEG2-methylamine" in Advanced Materials Science Remains Limited
Despite a comprehensive search for the applications of the chemical compound "Hydroxy-PEG2-methylamine" in advanced materials science and engineering, publicly available research detailing its specific use in the requested areas of polymer functionalization, fabrication of functional polymeric materials, and development of polymer-based scaffolds for regenerative medicine is scarce.
General information on related compounds, such as PEG-methylamine linkers, highlights their utility in bioconjugation, drug delivery, and material science. These molecules are recognized for their reactive methylamino group, which readily forms stable amide bonds, and a polyethylene glycol (PEG) backbone that enhances solubility and biocompatibility. However, specific research findings and detailed applications directly attributable to "Hydroxy-PEG2-methylamine" within the specified sub-fields of advanced materials science are not prominently documented in the available resources.
Consequently, a detailed and scientifically accurate article strictly adhering to the provided outline on the synthesis of amine-pendant and hydroxyl-pendant polymers, the engineering of self-healing polymers, surface modification for biointerfaces, and the development of regenerative medicine scaffolds using "Hydroxy-PEG2-methylamine" cannot be generated at this time. The lack of specific data and detailed research findings prevents a thorough and informative discussion on these niche applications. Further research and publication in these specific areas would be necessary to construct the requested article.
Applications of Hydroxy Peg2 Methylamine in Advanced Materials Science and Engineering
Development of Polymer-Based Scaffolds for Regenerative Medicine
Design and Synthesis of Porous Scaffold Architectures
The fabrication of three-dimensional porous scaffolds is a cornerstone of tissue engineering, aiming to provide a temporary structural support that mimics the native extracellular matrix (ECM) to guide tissue regeneration. The properties of Hydroxy-PEG2-methylamine are well-suited for the synthesis of such scaffolds.
The hydrophilic poly(ethylene glycol) (PEG) backbone increases the water solubility of the molecule, which is advantageous for conducting reactions in aqueous, biocompatible conditions. cd-bioparticles.netmedkoo.combroadpharm.com The terminal functional groups—the methylamine (B109427) and the hydroxyl group—serve as reactive handles for crosslinking into a hydrogel network. The methylamine group is reactive towards carboxylic acids, activated esters, and aldehydes, while the hydroxyl group can participate in esterification, etherification, or reactions with isocyanates. medkoo.com
This dual reactivity allows Hydroxy-PEG2-methylamine to act as a versatile linker molecule. For instance, it can be used to crosslink polymers bearing carboxylic acid groups, forming a stable amide bond, while the hydroxyl end remains available for subsequent functionalization or for creating a secondary crosslinking network. This approach facilitates the creation of hydrogels with tunable mechanical properties and degradation kinetics.
Several strategies for creating porous architectures using PEG-based materials have been developed, where a molecule like Hydroxy-PEG2-methylamine could be a key component. These methods include salt leaching, gas foaming, and microgel assembly. flinders.edu.ausci-hub.semdpi.com In microgel assembly, for example, pre-fabricated microgels can be linked together using a bifunctional crosslinker. nih.govnih.gov The amine and hydroxyl groups of Hydroxy-PEG2-methylamine could be independently reacted to bridge different microgel particles, creating a scaffold with interconnected pores essential for nutrient transport and cell infiltration. nih.gov The size of the PEG spacer influences the crosslinking density and, consequently, the mechanical stiffness and swelling properties of the resulting scaffold. flinders.edu.aunih.gov
Interactive Table: Potential Synthesis Strategies for Porous Scaffolds Utilizing Hydroxy-PEG2-methylamine
| Crosslinking Strategy | Reacting Group on Polymer | Reacting Group on Linker | Resulting Scaffold Properties | Reference |
|---|---|---|---|---|
| Amide Bond Formation | Carboxylic Acid | Methylamine | Stable, hydrolytically degradable (depending on polymer backbone) | medkoo.com |
| Ester Bond Formation | Carboxylic Acid | Hydroxyl | Biodegradable via hydrolysis, tunable degradation rate | flinders.edu.auosti.gov |
| Urethane Linkage | Isocyanate | Hydroxyl / Methylamine | High mechanical strength, stable | N/A |
Hydroxy Peg2 Methylamine in Chemical Biology Probes and Analytical Reagents
Development of Chemical Probes for Biological Target Identification and Validation
The unique architecture of Hydroxy-PEG2-methylamine makes it an ideal component for constructing chemical probes designed to identify and validate new biological targets. Chemical probes are small molecules that can interact with proteins or other biomolecules, allowing researchers to study their function in living systems. leibniz-fmp.de The development of these probes often involves the strategic assembly of several key components: a reactive group for covalent modification of the target, a recognition element for specific binding, and a reporter tag (like a fluorescent dye or biotin) for detection and analysis.
The heterobifunctional nature of Hydroxy-PEG2-methylamine allows for the sequential and controlled conjugation of different molecular entities. purepeg.com For instance, the methylamine (B109427) group can be reacted with an activated carboxylic acid on a recognition element, while the hydroxyl group can be modified to attach a reporter tag. The PEG spacer enhances the solubility of the entire probe and minimizes steric hindrance, which is crucial for effective interaction with the biological target. precisepeg.comthermofisher.com
Research in this area focuses on creating probes for various applications, including:
Targeted Protein Degradation: The linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com
Fluorescent Labeling: By attaching a fluorescent dye, probes containing this linker can be used to visualize the localization and dynamics of target molecules within cells. leibniz-fmp.de
Activity-Based Protein Profiling (ABPP): In ABPP, chemical probes are used to covalently label active enzymes in complex biological samples, providing a snapshot of their functional state. chempep.com
Table 1: Applications of Bifunctional PEG Linkers in Chemical Probe Development
| Application Area | Role of PEG Linker | Example of Use |
| Target Identification | Spatially separates a reactive group from a reporter tag, facilitating target engagement and subsequent identification. tum.de | Use in clickable probes for identifying covalent drug targets in cell lysates and living cells. tum.de |
| Fluorescent Imaging | Connects a targeting moiety to a fluorescent dye, enabling visualization of specific biomolecules within a cellular context. axispharm.com | Development of fluorescently labeled probes for imaging sensors in chemical biology. leibniz-fmp.de |
| PROTACs | Links a target-binding ligand to an E3 ligase-recruiting ligand, inducing targeted protein degradation. medchemexpress.com | Synthesis of PROTACs for therapeutic applications. medchemexpress.com |
Application in Affinity-Based Enrichment and Molecular Profiling Studies
Affinity-based enrichment is a powerful technique used to isolate specific proteins or other molecules of interest from complex biological mixtures like cell lysates or body fluids. nih.gov This method relies on the high-affinity interaction between a "bait" molecule immobilized on a solid support (like beads) and its "prey" (the target molecule).
Hydroxy-PEG2-methylamine and similar PEG linkers are instrumental in preparing the affinity matrix for these experiments. cdnsciencepub.com The linker can be used to attach a bait molecule (e.g., a drug candidate, a known ligand, or an antibody) to the solid support. The PEG spacer extends the bait molecule away from the surface of the bead, making it more accessible to its target and reducing non-specific binding of other proteins to the support. nih.govresearchgate.net
Key applications in this area include:
Drug Target Deconvolution: Identifying the specific cellular targets of a bioactive compound by immobilizing the compound on beads and pulling down its binding partners from a cell lysate.
Protein-Protein Interaction Studies: Investigating interaction networks by using a specific protein as bait to capture its binding partners.
Post-Translational Modification (PTM) Analysis: Enriching for proteins with specific PTMs, such as phosphorylation or glycosylation, using antibodies or other affinity reagents that recognize these modifications. nih.gov
Table 2: Use of PEG Linkers in Affinity-Based Enrichment Techniques
| Technique | Function of PEG Linker | Research Goal |
| Affinity Chromatography | Covalently attaches a ligand to a chromatography resin, improving the accessibility of the ligand and the efficiency of purification. axispharm.com | Purification of carbohydrate-binding macromolecules and antibodies. cdnsciencepub.com |
| Immunoprecipitation (IP) | Crosslinks an antibody to a solid support, orienting the antibody for optimal antigen binding and reducing contamination of the eluate with antibody fragments. | Isolation of specific proteins and their interaction partners from cell extracts. |
| Chemical Capture | Links a capture agent to a solid support for the enrichment of molecules with specific chemical modifications. nih.gov | Enrichment of DNA containing 5-hydroxymethylcytosine (B124674) for epigenetic studies. nih.gov |
Utilization as an Analytical Reagent for Molecular Detection and Characterization
In the field of analytical chemistry, Hydroxy-PEG2-methylamine serves as a versatile reagent for developing novel methods for the detection and characterization of biomolecules. axispharm.com Its ability to link different functionalities is particularly valuable in techniques such as mass spectrometry and immunoassays. nih.gov
For example, in mass spectrometry-based proteomics, this linker can be incorporated into chemical tags used for quantitative analysis, such as isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT). The PEG component can help to normalize the chromatographic behavior of differently labeled peptides.
Furthermore, the linker can be used to develop highly sensitive detection reagents for enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. genscript.com By linking a detection molecule (like biotin (B1667282) or a fluorescent dye) to an antibody or antigen, the signal in these assays can be amplified. thermofisher.com The hydrophilic nature of the PEG spacer can also help to maintain the solubility and stability of the detection reagents. broadpharm.com
Recent research highlights several innovative uses:
Mass Spectrometry Probes: Bifunctional linkers are used to create probes that can be selectively attached to specific analytes, facilitating their detection and fragmentation in the mass spectrometer. nih.govacs.org
Biosensors: The linker can be used to immobilize biorecognition elements (e.g., antibodies, enzymes) onto the surface of a biosensor chip, enhancing the sensitivity and specificity of the sensor.
Enhanced ELISA Kits: Biotin-PEG linkers are used in ELISA kits to improve the sensitivity and specificity of protein detection. axispharm.com
Table 3: Hydroxy-PEG-Amine Linkers in Analytical Applications
| Analytical Method | Role of Linker | Example |
| Mass Spectrometry | To create probes that introduce a functional group for selective ionization or fragmentation. | Development of alkyne-amine probes for the analysis of sialic acid isomers by MALDI imaging mass spectrometry. nih.gov |
| ELISA | To conjugate biotin to antibodies or other proteins for highly sensitive detection via streptavidin-enzyme conjugates. axispharm.comgenscript.com | Use of Biotin-PEG linkers in commercial ELISA kits for improved assay performance. axispharm.com |
| Cryo-Electron Microscopy | To functionalize the surface of cryo-EM grids to improve sample distribution and protect particles from the air-water interface. nih.gov | Amino-PEG-amine functionalized graphene oxide grids for sample enrichment in cryo-EM. nih.gov |
Challenges, Limitations, and Future Perspectives in Hydroxy Peg2 Methylamine Research
Immunogenicity and Anti-PEG Antibody Responses in Biomedical Applications
The process of attaching polyethylene (B3416737) glycol (PEG) to molecules, known as PEGylation, is a widely used strategy to enhance the therapeutic properties of drugs. labinsights.nl However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies. nih.gov This immune response can affect the efficacy and safety of PEGylated therapeutics.
Contrary to its initial perception as non-immunogenic, studies have shown that PEG can elicit antibody responses. nih.gov The immunogenicity of PEG is influenced by several factors, including its molecular weight, the nature of the conjugated molecule, and the terminal functional groups on the PEG chain. nih.gov While free PEG molecules generally show minimal immunogenicity, PEG conjugated to carriers like proteins or nanoparticles can become immunogenic. nih.gov
Research indicates that PEGs with higher molecular weights tend to be more immunogenic. nih.gov For instance, bovine serum albumin modified with a higher molecular weight PEG (30,000 Da) induced a stronger anti-PEG IgM response compared to its counterpart modified with a lower molecular weight PEG (5,000 Da). nih.gov This suggests that short-chain PEGs, such as the PEG2 moiety in Hydroxy-PEG2-methylamine, may be less likely to trigger a strong immune response. nih.govacs.org
Furthermore, the terminal groups of the PEG chain play a crucial role. A significant portion of pre-existing anti-PEG antibodies in the general population primarily recognizes the methoxy (B1213986) terminus, which is common in many approved PEGylated drugs. biorxiv.org Studies have demonstrated that substituting the methoxy group with a hydroxyl group can help evade these pre-existing antibodies. biorxiv.org This is a key potential advantage of Hydroxy-PEG2-methylamine.
| Factor Influencing PEG Immunogenicity | Observation | Reference |
|---|---|---|
| Molecular Weight | Higher molecular weight PEGs exhibit increased immunogenicity. | nih.gov |
| Conjugation | PEG conjugated to proteins, lipids, or polymers exhibits more immunogenicity than free PEG. | nih.govnih.gov |
| Terminal Functional Group | Pre-existing anti-PEG antibodies primarily recognize the methoxy terminus; hydroxyl-terminated PEGs show significantly less binding. | biorxiv.org |
| Chain Length | Shorter chain PEGs are expected to have a lower risk of inducing an anti-PEG antibody response. | acs.org |
Steric Hindrance Effects on Bioconjugate Efficacy and Biomolecule Activity
PEGylation is known to create a protective layer around a biomolecule, which can shield it from enzymatic degradation and reduce immunogenicity. However, this same protective layer can also create steric hindrance, physically obstructing the interaction of the biomolecule with its target, such as a receptor or substrate. nih.govnih.gov This can lead to a significant loss of biological activity. For example, the PEGylated form of interferon α2a retains only 7% of the activity of the unmodified protein. nih.gov
The degree of steric hindrance is dependent on the length and density of the PEG chains. nih.gov Longer PEG chains generally result in a greater loss of bioactivity due to a more pronounced shielding effect. nih.gov The use of a short linker like Hydroxy-PEG2-methylamine could potentially minimize this loss of activity by providing a smaller steric shield compared to long-chain PEGs. However, even short PEG chains can impose some level of steric hindrance, and the precise impact on the function of a specific bioconjugate must be empirically determined. The flexibility of the PEG chain allows it to form a hydrated layer that contributes to this steric shielding effect. nih.gov
Emerging Methodologies for Controlled Polymerization and Functionalization
The synthesis of well-defined PEG linkers with a specific length and functionality is crucial for producing homogeneous bioconjugates with predictable properties. Traditional polymerization methods often yield a mixture of PEG chains with varying lengths (polydispersity), which can complicate characterization and regulatory approval of PEGylated drugs.
To address this, modern controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been explored for the synthesis of oligo(ethylene glycol) methacrylates. researchgate.netrsc.org These methods allow for precise control over the polymer chain length and the incorporation of functional groups. researchgate.net Such techniques could be adapted to produce monodisperse short-chain PEGs like the building block for Hydroxy-PEG2-methylamine with high purity.
Furthermore, advancements in "grafting to" techniques allow for the controlled immobilization of pre-synthesized and purified PEG chains onto surfaces, enabling precise control over the graft density. mdpi.com These methodologies are critical for developing advanced biomaterials and for the precise engineering of bioconjugates where the number and location of PEG chains are well-defined.
| Methodology | Description | Advantage for PEG Synthesis |
|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | A type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. | Enables the creation of uniform PEG chains for more consistent bioconjugates. researchgate.net |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Another controlled radical polymerization technique that provides excellent control over polymer architecture. | Allows for the synthesis of well-defined homo- and block co-polymers containing PEG segments. rsc.org |
| "Grafting to" Techniques | Involves the attachment of pre-synthesized polymer chains to a surface or core molecule. | Provides precise control over the density and arrangement of PEG chains on a surface. mdpi.com |
Unexplored Applications and Future Research Directions in Chemical Biology and Materials Science
The unique properties of short, bifunctional PEG linkers like Hydroxy-PEG2-methylamine open up numerous avenues for future research and application beyond traditional PEGylation of proteins.
In chemical biology , these short linkers could be valuable tools for constructing PROTACs (PROteolysis TArgeting Chimeras), where precise control over the distance and orientation between two protein-binding moieties is critical for efficacy. The hydrophilicity of the PEG spacer can also improve the solubility and cell permeability of these complex molecules. They could also be used in the development of antibody-drug conjugates (ADCs), where stable and soluble linkers are essential for therapeutic success.
In materials science , Hydroxy-PEG2-methylamine can be used to modify surfaces to control biointerfacial interactions. For example, it could be grafted onto the surface of medical implants to reduce protein adsorption and prevent biofilm formation. Its bifunctional nature allows for subsequent attachment of bioactive molecules to create "smart" surfaces that can interact with their environment in specific ways. Another potential application is in the formation of hydrogels for tissue engineering and controlled drug release, where multi-arm derivatives of short PEGs can act as cross-linkers.
Future research will likely focus on incorporating these short linkers into more complex, multi-functional constructs. For example, developing linkers that are not only short and hydrophilic but also cleavable in response to specific biological triggers could lead to more effective targeted therapies. Furthermore, exploring the self-assembly properties of polymers and nanoparticles functionalized with short-chain PEGs could lead to the development of novel nanomaterials for diagnostics and drug delivery. The functionalization of photosensitizers with short PEG chains has also shown promise for improving their properties for photodynamic therapy. nih.gov
Q & A
Basic Question: What are the critical parameters to optimize during the synthesis of Hydroxy-PEG2-methylamine to ensure high purity and yield?
Answer:
Synthesis optimization requires precise control of reaction stoichiometry (e.g., PEG-to-methylamine ratio), solvent selection (polar aprotic solvents like DMF or DMSO are common), and reaction time/temperature to minimize side reactions such as oxidation or crosslinking . Post-synthesis purification via size-exclusion chromatography (SEC) or dialysis is essential to remove unreacted monomers and byproducts. Characterization using -NMR to confirm PEG spacer integrity and amine group availability, alongside MALDI-TOF for molecular weight verification, ensures batch-to-batch consistency .
Basic Question: How should Hydroxy-PEG2-methylamine be stored and handled to maintain stability in laboratory settings?
Answer:
Store under inert gas (argon or nitrogen) at –20°C to prevent amine group oxidation and PEG chain hydrolysis. Use desiccants to mitigate moisture absorption, which can degrade the compound. During handling, employ impermeable gloves (nitrile or neoprene) and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as methylamine derivatives can release volatile amines .
Advanced Question: What experimental design considerations are critical when using Hydroxy-PEG2-methylamine in protein conjugation studies?
Answer:
Key factors include:
- pH Optimization : Maintain a pH of 7.5–8.5 to activate the amine group for nucleophilic attack while avoiding protein denaturation.
- Molar Ratio : Use a 5–10:1 (PEG-to-protein) molar excess to ensure efficient conjugation while minimizing aggregation.
- Quenching Strategy : Add excess glycine or Tris buffer post-reaction to terminate unreacted NHS esters. Validate conjugation efficiency via SDS-PAGE (for size shift) and fluorescence labeling (if applicable) .
Advanced Question: How can researchers address conflicting solubility data reported for Hydroxy-PEG2-methylamine in aqueous vs. organic solvents?
Answer:
Discrepancies often arise from PEG chain hydration dynamics and amine protonation states. Methodological steps:
- Solvent Screening : Test solubility in buffered aqueous solutions (e.g., PBS at pH 7.4) vs. DCM or chloroform.
- pH Adjustment : Protonate the amine group (pH < 6) to enhance aqueous solubility; deprotonate (pH > 8) for organic phase partitioning.
- Dynamic Light Scattering (DLS) : Use to detect micelle formation in aqueous solutions, which may falsely indicate insolubility .
Advanced Question: What analytical techniques are most reliable for detecting trace impurities in Hydroxy-PEG2-methylamine batches?
Answer:
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to separate and identify low-abundance impurities (e.g., PEG diols or methylamine dimers).
- FTIR Spectroscopy : Detect residual solvents (e.g., DMF) via characteristic carbonyl stretches (~1670 cm).
- Karl Fischer Titration : Quantify water content to ensure <1% moisture, critical for amine stability .
Advanced Question: How can Hydroxy-PEG2-methylamine be used to design crosslinked hydrogels for drug delivery applications?
Answer:
- Crosslinker Selection : Pair with thiol-reactive groups (e.g., maleimide-PEG) or carboxylates (via EDC/NHS chemistry).
- Gelation Kinetics : Monitor using rheometry to optimize crosslinking density and mesh size for controlled drug release.
- In Vitro Validation : Assess biocompatibility via MTT assay and drug release profiles using LC-MS .
Advanced Question: What strategies mitigate batch-to-batch variability in Hydroxy-PEG2-methylamine-driven nanoparticle formulations?
Answer:
- Pre-formulation Analysis : Standardize PEG molecular weight distribution using SEC and amine content via TNBS assay.
- Process Controls : Use microfluidics for reproducible mixing rates and solvent removal.
- Quality Metrics : Define acceptance criteria for particle size (PDI < 0.2 via DLS) and zeta potential (±10 mV for colloidal stability) .
Advanced Question: How does PEG chain length (e.g., PEG2 vs. PEG4) impact the pharmacokinetics of Hydroxy-PEG2-methylamine-conjugated therapeutics?
Answer:
Shorter PEG chains (PEG2) reduce steric hindrance, enhancing target binding but decreasing circulation half-life. Compare using:
- In Vivo Imaging : Label conjugates with near-infrared dyes (e.g., Cy7) to track biodistribution.
- PK/PD Modeling : Fit plasma concentration-time curves to two-compartment models to quantify clearance rates .
Advanced Question: What mechanistic insights can be gained from studying pH-dependent degradation of Hydroxy-PEG2-methylamine in tumor microenvironments?
Answer:
Acid-labile PEG cleavage in tumors (pH ~6.5) can trigger targeted payload release. Methods:
- Stability Assays : Incubate at pH 5.0–7.4 and analyze degradation via SEC.
- Tumor Spheroid Models : Use 3D cultures to mimic in vivo conditions and validate pH-responsive release via confocal microscopy .
Advanced Question: How can computational modeling predict the self-assembly behavior of Hydroxy-PEG2-methylamine in micellar systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
